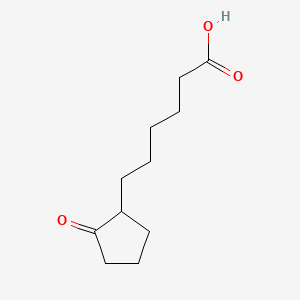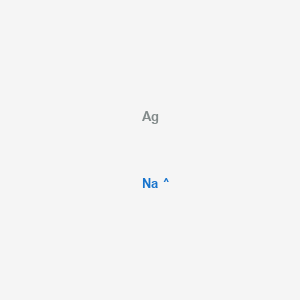
Diethylamino stilbene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethylamino stilbene is a derivative of stilbene, a compound characterized by its 1,2-diphenylethylene structure. Stilbenes are naturally occurring compounds with valuable properties such as antioxidant, anticancer, anti-diabetic, and anti-hypercholesterolemia activities . This compound, specifically, is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
The synthesis of diethylamino stilbene typically involves classical methods such as aldol-type condensation, the Siegrist method, and the Wittig-Horner reaction . These methods are used to form the C=C bond of the 1,2-ethenediyl unit in stilbenes. Industrial production methods often involve the use of metal catalysts and high-temperature conditions to achieve the desired product efficiently .
Chemical Reactions Analysis
Diethylamino stilbene undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of stilbene oxide, while reduction can yield dihydrostilbene .
Scientific Research Applications
Diethylamino stilbene has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various organic compounds. In biology, it has been studied for its potential antioxidant and anticancer properties . In medicine, this compound derivatives have been explored for their potential use in treating diseases such as cancer and diabetes . In industry, it is used in the production of dyes, optical brighteners, and other materials .
Mechanism of Action
The mechanism of action of diethylamino stilbene involves its interaction with various molecular targets and pathways. For example, it has been shown to modulate the NF-κB, MAPK, and JAK/STAT pathways, which are involved in inflammation and cell proliferation . Additionally, this compound can interact with enzymes such as SIRT1, affecting their activity and leading to various biological effects .
Comparison with Similar Compounds
Diethylamino stilbene can be compared with other similar compounds such as resveratrol, piceatannol, and pterostilbene . These compounds share a similar stilbene backbone but differ in their functional groups and biological activities. For example, resveratrol is well-known for its antioxidant and anticancer properties, while pterostilbene has been studied for its potential use in treating diabetes . This compound is unique in its specific applications in the production of dyes and optical brighteners .
Conclusion
This compound is a versatile compound with significant applications in various fields. Its synthesis involves classical methods, and it undergoes various chemical reactions to form different products. Its scientific research applications span chemistry, biology, medicine, and industry, and its mechanism of action involves interaction with multiple molecular targets and pathways. Compared to similar compounds, this compound stands out for its unique industrial applications.
Properties
CAS No. |
40193-47-3 |
|---|---|
Molecular Formula |
C18H21N |
Molecular Weight |
251.4 g/mol |
IUPAC Name |
N,N-diethyl-4-[(E)-2-phenylethenyl]aniline |
InChI |
InChI=1S/C18H21N/c1-3-19(4-2)18-14-12-17(13-15-18)11-10-16-8-6-5-7-9-16/h5-15H,3-4H2,1-2H3/b11-10+ |
InChI Key |
FBZZYZMCLSMELP-ZHACJKMWSA-N |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C/C2=CC=CC=C2 |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


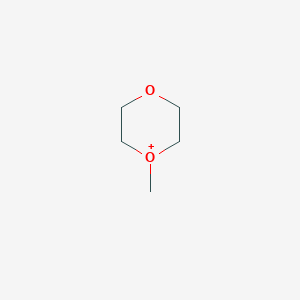
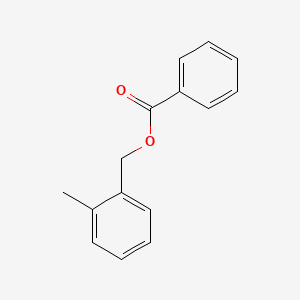
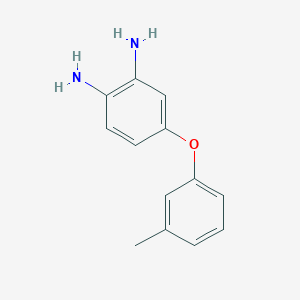
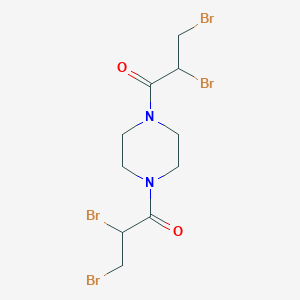
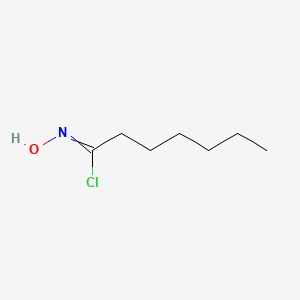


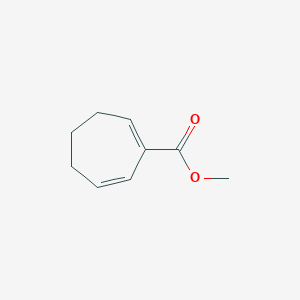
![1-{2-Hydroxy-4-[(oxiran-2-yl)methoxy]-3-(prop-2-en-1-yl)phenyl}ethan-1-one](/img/structure/B14658824.png)
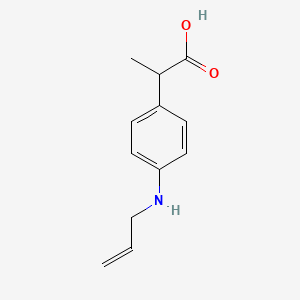
![Ethyl {cyano[2-(3-nitrophenyl)hydrazinylidene]acetyl}carbamate](/img/structure/B14658830.png)
